An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthoic acid, also known as α-naphthoic acid, is an aromatic carboxylic acid with the chemical formula C₁₁H₈O₂.[1] It is a derivative of naphthalene (B1677914) with a carboxyl group at the 1-position.[2][3] This compound serves as a vital intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and agrochemicals.[3][4] Its rigid molecular structure, stemming from the fused benzene (B151609) rings, significantly influences its chemical reactivity and physical properties.[5] A thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of the core physicochemical properties of 1-Naphthoic acid, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Physicochemical Properties
The key physicochemical properties of 1-Naphthoic acid are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | References |
| Molecular Formula | C₁₁H₈O₂ | [6][7] |
| Molecular Weight | 172.18 g/mol | [7][8] |
| Appearance | White to off-white or beige crystalline solid/powder. | [2][5] |
| Melting Point | 157-162 °C | [6][9] |
| Boiling Point | 300 °C (at 760 mmHg) | [2][6] |
| Water Solubility | Slightly soluble in hot water. | [5][6][9] |
| Solubility in Organic Solvents | Freely soluble in hot ethanol (B145695) and ether; soluble in chloroform. | [5][6][9] |
| pKa | 3.7 (at 25 °C) | [2][5][6] |
| Density | ~1.398 g/cm³ | [6][10] |
| Flash Point | 195 °C | [3][6] |
| Vapor Pressure | 0.000513 mmHg (at 25 °C) | [2][6] |
| LogP (Octanol/Water) | 3.1 | [8] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and characterization of 1-Naphthoic acid.
| Spectroscopic Technique | Data | References |
| UV-Vis (λmax) | 293 nm (in ethanol) | [3][5][11] |
| Infrared (IR) Spectrum | The NIST WebBook provides a reference IR spectrum. | [12][13] |
| ¹H NMR | Spectra available in various databases. | [14] |
| ¹³C NMR | Spectra available in various databases. | [14] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 1-Naphthoic acid are provided below.
Synthesis of 1-Naphthoic Acid via Grignard Reaction
One of the most common methods for preparing 1-Naphthoic acid is through the carboxylation of a Grignard reagent derived from 1-bromonaphthalene (B1665260).[1][4]
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene (B28343) for recrystallization
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromonaphthalene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture gently until most of the magnesium has reacted to form 1-naphthylmagnesium bromide.
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. A viscous precipitate will form.
-
Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid or sulfuric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[5]
-
Extraction and Purification: Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the ether extracts and then extract the 1-Naphthoic acid into an aqueous sodium hydroxide solution.[5]
-
Precipitation: Acidify the alkaline extract with a strong acid (e.g., 50% sulfuric acid) to precipitate the crude 1-Naphthoic acid.[5]
-
Recrystallization: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like toluene or 50% aqueous ethanol to obtain pure 1-Naphthoic acid crystals.[3][5]
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physicochemical properties of organic acids.[15][16]
-
Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.[15]
-
Solubility Assessment: To determine solubility, a small, measured amount of 1-Naphthoic acid is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol) at a given temperature. The mixture is agitated, and the substance is observed for dissolution. This can be done qualitatively or quantitatively using gravimetric methods.[17][18]
-
pKa Determination by Titration: The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of 1-Naphthoic acid is dissolved in a suitable solvent (e.g., an ethanol-water mixture) and titrated with a standardized solution of a strong base, such as NaOH. The pH is monitored throughout the titration using a pH meter. The pKa is the pH at the half-equivalence point.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: A dilute solution of 1-Naphthoic acid in a UV-transparent solvent (e.g., ethanol) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[19]
-
FT-IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull. The infrared spectrum is recorded using an FT-IR spectrometer to identify characteristic functional group vibrations.
-
NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. This provides detailed information about the molecular structure.[14]
-
Mandatory Visualizations
Synthesis Workflow Diagram
Physicochemical Characterization Workflow
References
- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. 1-Naphthoic acid|lookchem [lookchem.com]
- 3. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. 1-Naphthoic acid [chembk.com]
- 7. 1-naphthoic Acid | 86-55-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Naphthoic acid, 98% | Fisher Scientific [fishersci.ca]
- 10. 1-naphthoic acid [stenutz.eu]
- 11. 1-Naphthoic Acid [drugfuture.com]
- 12. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 13. 1-Naphthoic acid(86-55-5) IR Spectrum [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Solubility measurement and correlation for 1-naphthoic acid in nine pure and binary mixed solvents from T = (293.15 to 333.15) K-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 18. byjus.com [byjus.com]
- 19. UV/Vis+ Photochemistry Database [science-softcon.de]
